Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative with a complex substitution pattern. Its structure features:
- A 4-chlorobenzyl group at position 3, which may enhance lipophilicity and influence receptor binding.
- A methyl ester at position 7, often used as a pro-drug strategy to improve bioavailability.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-3-29-18(25)12-30-21-23-17-10-14(20(27)28-2)6-9-16(17)19(26)24(21)11-13-4-7-15(22)8-5-13/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALOYYTGCRDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article reviews its biological activity, focusing on its efficacy against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 422273-73-2 |
The structural formula indicates the presence of a quinazoline core, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit promising anticancer activity. The compound has been evaluated against various cancer cell lines, notably HepG2 (liver cancer) and MCF-7 (breast cancer).
In Vitro Studies
In vitro assays have shown that this compound has significant inhibitory effects on cell proliferation. The following table summarizes the IC values observed in various studies:
These values indicate that the compound exhibits stronger activity compared to traditional chemotherapeutics like doxorubicin, which has an IC of approximately 8.55 µM against HepG2 cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair. Specifically, it has been shown to interact with thymidylate synthase and dihydrofolate reductase, which are critical for nucleotide synthesis.
Computer-Aided Docking Studies
Computer-aided drug design techniques have been employed to predict the binding affinity of this compound to target enzymes. Docking studies suggest favorable interactions with active sites of these enzymes, further supporting its potential as an effective anticancer agent .
Case Studies
A notable study highlighted the synthesis and biological evaluation of similar quinazoline derivatives, where compounds with structural modifications showed enhanced activity against cancer cell lines. The incorporation of specific functional groups was found to significantly improve their anticancer properties .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural variations among related quinazoline derivatives are summarized below:
Key Observations :
- The ethoxy-oxoethyl thioether at position 2 is unique compared to aromatic thioethers (e.g., benzyl or trifluoromethylbenzyl in compounds 8, 9, 33), which may reduce aromatic stacking interactions but improve solubility.
- The methyl ester at position 7 contrasts with carboxylic acid (compound 33) or piperazine-carboxylate (compound 47), affecting polarity and metabolic stability .
Example Protocols :
- Reactant: Phenyl isothiocyanate.
- Conditions: Pyridine, 100°C.
- Yield: 66%.
- Reactant: 2-chlorobenzyl bromide.
- Conditions: DMF, Cs₂CO₃, room temperature.
- Yield: 94%.
- Reactant: 4-trifluoromethylbenzyl bromide.
- Conditions: Method B (similar to compound 8).
- Yield: 95%.
Inference for Target Compound :
- Substitution at position 2 likely involves a nucleophilic thioetherification reaction using a bromide/chloride (e.g., 2-ethoxy-2-oxoethyl bromide) under basic conditions (Cs₂CO₃/DMF) .
- Expected yield: ~80–95%, based on similar reactions in and .
Physical and Spectroscopic Data
Available data for analogs highlight trends in physical properties:
| Compound ID/Name | Melting Point (°C) | HRMS (m/z [M+H]⁺) | Reference |
|---|---|---|---|
| Compound 33 | 273.0 (decomp.) | 381.0520 | |
| Target Compound (Calculated) | — | ~463.0* | — |
*Calculated molecular formula: C₂₂H₂₂ClN₂O₅S.
- The 4-chlorobenzyl group increases molecular weight compared to phenyl analogs (e.g., compound 8: MW ~427.5).
- The ethoxy-oxoethyl chain may lower melting points relative to aromatic thioethers due to reduced crystallinity.
Q & A
Q. What is the recommended synthetic route for Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?
A multi-step synthesis is typically employed, involving:
- Step 1 : Nucleophilic substitution between a thiol-containing precursor (e.g., methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) and 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-chlorobenzyl group .
- Step 2 : Thioether formation via reaction with 2-ethoxy-2-oxoethyl bromide, using a thiophilic catalyst like CuI or NaH, to attach the (2-ethoxy-2-oxoethyl)thio moiety .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons, methyl/ethoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate purity (>95%) .
Q. What precautions are critical during handling?
- Use PPE (gloves, lab coat, goggles) due to reactive thioether and ester groups .
- Avoid exposure to moisture to prevent hydrolysis of the ester or thioether linkages .
- Store under inert gas (N₂ or Ar) at –20°C in amber vials to minimize degradation .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thioether coupling step?
- Catalyst Screening : Test Pd/Cu-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency between thiol and alkyl halide .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictions in biological activity data across analogs?
- SAR Analysis : Compare bioactivity of derivatives with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl or altering the thioether chain) .
- Computational Docking : Use molecular dynamics simulations to assess binding affinity differences to target proteins (e.g., kinases or proteases) .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify if discrepancies arise from rapid metabolite formation .
Q. How is the compound’s stability assessed under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative Stress Testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate in vivo oxidation pathways .
- Light Sensitivity : UV-Vis spectroscopy to track photodegradation under simulated daylight .
Q. What advanced techniques validate crystallinity and polymorphism?
- Single-Crystal X-ray Diffraction : Resolve 3D structure and confirm intramolecular interactions (e.g., hydrogen bonding between quinazoline carbonyl and thioether) .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to identify polymorphic transitions and melting points .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
Q. How to reconcile conflicting cytotoxicity data in cancer cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
